2-chloro-N-[(4-fluorophenyl)(phenyl)methyl]-N-methylacetamide
Overview
Description
“2-chloro-N-[(4-fluorophenyl)(phenyl)methyl]-N-methylacetamide” is a chemical compound . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of similar compounds often involves the condensation reaction of appropriate aldehydes and primary amines . For instance, a Schiff base ligand was derived from the condensation reaction of 5-chlorosalicylaldehyde and 4-fluoroaniline at room temperature .Molecular Structure Analysis
The molecular structure of similar compounds often involves various types of interactions. For example, an intra-molecular O-H⋯N hydrogen bond occurs in some compounds . In the crystal, an infinite chain can be formed along the c-axis direction by π-π stacking interactions between the phenyl rings and the six-membered hydrogen-bonded ring of neighboring Schiff base ligands .Chemical Reactions Analysis
The chemical reactions of similar compounds often involve coordination with metal ions. For example, a new series of Mn (II), Co (II), Ni (II), Cu (II), and Zn (II) complexes of the Schiff base ligand were synthesized in a methanolic medium .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds can vary. For example, one compound has a molecular weight of 187.60 g/mol .Scientific Research Applications
Synthetic Methodologies and Chemical Applications
Practical Synthesis of Fluorinated Compounds
Fluorinated compounds, such as 2-Fluoro-4-bromobiphenyl, are key intermediates in the manufacture of various pharmaceuticals and agrochemicals. A practical synthesis method involving cross-coupling reactions highlights the importance of developing efficient, cost-effective synthetic routes for such compounds, potentially applicable to the synthesis of "2-chloro-N-[(4-fluorophenyl)(phenyl)methyl]-N-methylacetamide" (Qiu et al., 2009).
Fluorescent Chemosensors
The development of chemosensors based on specific molecular frameworks, like 4-Methyl-2,6-diformylphenol, for detecting various analytes demonstrates the application of functionalized aromatic compounds in environmental monitoring and diagnostic assays. This suggests potential research applications of "this compound" in developing novel chemosensors or fluorescent probes (Roy, 2021).
Environmental Toxicology and Degradation
Studies on the environmental impact, degradation pathways, and toxicity of chemicals, like chlorpropham and acetaminophen, underscore the importance of understanding the environmental fate and ecological effects of synthetic compounds. Research into the degradation and toxicological profiles of "this compound" could be valuable for assessing its environmental and health implications (Smith & Bucher, 2012; Qutob et al., 2022).
Mechanism of Action
Target of Action
It is known that similar compounds, such as fentanyl analogs, primarily target opioid receptors .
Mode of Action
It is known that similar compounds interact with their targets through reversible reactions .
Biochemical Pathways
Similar compounds are known to be biotransformed through a reversible reaction into tertiary amine oxides .
Result of Action
Similar compounds are known to have significant effects at the molecular and cellular level .
Action Environment
Similar compounds are known to be influenced by environmental factors .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
2-chloro-N-[(4-fluorophenyl)(phenyl)methyl]-N-methylacetamide plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions involves the inhibition of enzyme activity, leading to altered metabolic pathways .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is essential for cell proliferation and differentiation . Additionally, it can alter the expression of genes involved in apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing substrate access . This inhibition leads to the accumulation of neurotransmitters, affecting neural signaling and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound exhibits stability under controlled conditions, but it can degrade when exposed to light and heat . Long-term studies have shown that it can cause persistent changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been found to enhance cognitive function and memory . At high doses, it can cause toxic effects, including liver damage and neurotoxicity . Threshold effects have been observed, indicating a narrow therapeutic window for safe usage .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, leading to the formation of metabolites that can be further processed or excreted . These interactions can affect metabolic flux and alter the levels of various metabolites in the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. It has been shown to accumulate in the liver and brain, where it exerts its effects . The compound’s localization is influenced by its interactions with cellular transport mechanisms .
Subcellular Localization
The subcellular localization of this compound affects its activity and function. It is primarily localized in the cytoplasm and can be directed to specific organelles through targeting signals . Post-translational modifications, such as phosphorylation, can also influence its localization and activity .
Properties
IUPAC Name |
2-chloro-N-[(4-fluorophenyl)-phenylmethyl]-N-methylacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFNO/c1-19(15(20)11-17)16(12-5-3-2-4-6-12)13-7-9-14(18)10-8-13/h2-10,16H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXGYPNUCNZMVOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(C1=CC=CC=C1)C2=CC=C(C=C2)F)C(=O)CCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.75 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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